molecular formula C17H15F3N4O3 B8337893 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid

6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid

Cat. No.: B8337893
M. Wt: 380.32 g/mol
InChI Key: WCGBJDMVMJWYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring substituted with a piperazine moiety and a trifluoromethylbenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The process begins with the protection of diamines, followed by the formation of sulfonium salts, and subsequent aza-Michael addition to yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for large-scale production due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as stearoyl-CoA desaturase (SCD), which is involved in lipid metabolism . This inhibition can lead to reduced lipid levels in cells and has potential therapeutic implications for conditions like acne .

Properties

Molecular Formula

C17H15F3N4O3

Molecular Weight

380.32 g/mol

IUPAC Name

6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid

InChI

InChI=1S/C17H15F3N4O3/c18-17(19,20)12-4-2-1-3-11(12)15(25)24-9-7-23(8-10-24)14-6-5-13(16(26)27)21-22-14/h1-6H,7-10H2,(H,26,27)

InChI Key

WCGBJDMVMJWYNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazine-3-carboxylic acid methyl ester (4.436 g, 11.25 mmol) in tetrahydrofuran (50 mL) and water (25 mL) was added lithium hydroxide monohydrate (2.30 g, 54.81 mmol). The reaction mixture was stirred at ambient temperature for 23 h and the pH of the solution was adjusted to ˜3 with concentrated hydrochloric acid (5.3 mL) at 0° C. The mixture was concentrated. Ethyl acetate (100 mL) was added to the residue and the product was precipitated. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to afford the title compound (3.60 g). The aqueous layer was extracted with ethyl acetate, dried over Na2SO4 and concentrated to give the second portion of title compound (0.463 g). The total amount of product was 4.063 g (95% yield).
Name
6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazine-3-carboxylic acid methyl ester
Quantity
4.436 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of 6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazine-3-carboxylic acid methyl ester (1.000 g, 2.535 mmol) in a mixture of tetrahydrofuran-water (1:1, 5 mL), LiOH.H2O (0.106 g, 2.535 mmol) was added in one portion. The mixture was stirred at room temperature overnight. The clear solution was then cooled to 0° C. and quenched with 1 N HCl solution to pH 4-5. The solid separated was filtered. The residue was washed with cold water and dried under vacuum to obtain 6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazine-3-carboxylic acid (0.771 g, 2.027 mmol, 80%) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.82 (t, J=9.6 Hz, 2H), 7.74 (t, J=7.4 Hz, 1H), 7.64 (t, J=7.6 Hz, 1H), 7.52 (d, J=7.4 Hz, 1H), 7.27 (t, J=9.6 Hz, 1H), 3.87-3.60 (m, 6H), 3.31-3.10 (m, 2H), 13C NMR (75 MHz, DMSO-d6) δ 166.8, 165.7, 160.0, 143.7, 134.9, 134.9, 133.4, 130.1, 129.0, 128.0, 127.1, 127.0, 127.0, 126.0, 125.9, 125.5, 122.4, 112.5, 46.3, 44.3, 44.1. MS (ES+) m/z 381.2 (M+1).
Name
6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazine-3-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.106 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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